molecular formula C7H5BrN4S B2751570 N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 68371-97-1

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2751570
CAS No.: 68371-97-1
M. Wt: 257.11
InChI Key: ATNSRYQMIYXFNF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound featuring a thiatriazole core (a five-membered ring containing three nitrogen atoms and one sulfur atom) substituted with a 4-bromophenyl group at the amine position. Its molecular formula is C₇H₅BrN₄S, and its structure combines the electron-withdrawing bromophenyl moiety with the reactive thiatriazole system . The bromophenyl substitution likely enhances stability and modulates biological activity, positioning the compound for applications in agrochemicals (e.g., bactericides) and medicinal chemistry intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNSRYQMIYXFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-bromoaniline with thiatriazole precursors under specific conditions. One common method involves the cyclization of 4-bromoaniline with thiocarbonyl diimidazole, followed by the introduction of nitrogen sources to form the thiatriazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The thiatriazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other aromatic groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, aiding in the design of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids, disrupting cell membrane integrity. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Thiadiazole Derivatives

  • Example: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Structure: Contains a 1,3,4-thiadiazole ring (two nitrogen, one sulfur) with a chlorobenzylidene and methylphenyl substituent. Activity: Broad-spectrum biological effects, including insecticidal and fungicidal properties .

Triazole Derivatives

  • Example: 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-91-8) Structure: 1,2,4-triazole core with a 4-bromobenzyl group. Activity: Anticancer applications (common among triazole derivatives) .

Isoxazole Derivatives

  • Example : N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine
    • Structure : Isoxazole ring (one oxygen, one nitrogen) with bromobenzylidene and methyl groups.
    • Activity : Structural studies highlight stability from π-π stacking, but biological activity is less documented .
    • Key Difference : The oxygen atom in isoxazole introduces polarity, contrasting with the sulfur in thiatriazole, which may affect solubility and metabolic stability.

Substituent Effects

Halogen Position and Type

  • 4-Bromophenyl vs. 3-Bromophenyl :
    • Example : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs exhibit anticancer activity .
    • Impact : The para-bromo substitution in the target compound may enhance steric accessibility compared to meta-substituted analogs, influencing receptor binding.
  • Bromo vs. Chloro :
    • Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
    • Impact : Bromine’s larger atomic radius and higher lipophilicity may improve membrane permeability compared to chlorine.

Biological Activity

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities. It also discusses relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiatriazole derivatives, which are known for their diverse biological activities. The presence of the bromophenyl group enhances its lipophilicity and may contribute to its ability to interact with biological targets effectively.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiatriazole derivatives. For instance:

  • Antibacterial Activity : Research indicates that derivatives of 1,2,3,4-thiatriazole exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study showed that compounds with halogen substitutions (like bromine) on the phenyl ring demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 μg/mL .
  • Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The MIC values for these activities were reported to be comparable to standard antifungal agents .

Anticancer Activity

Thiatriazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example:

  • Cell Line Studies : A study indicated that certain thiatriazole derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve interference with cellular signaling pathways essential for cancer cell survival .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiatriazole derivatives including this compound and evaluated their biological activities. The results demonstrated promising antibacterial activity with specific focus on the structure-activity relationship (SAR) indicating that substitutions on the phenyl ring significantly affect potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and target proteins involved in bacterial resistance mechanisms. These studies suggested strong binding affinities with target enzymes crucial for bacterial survival .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Organisms/Cells MIC/IC50 Values References
AntibacterialS. aureus, E. coli20–28 μg/mL
AntifungalC. albicans, A. nigerComparable to fluconazole
AnticancerVarious cancer cell linesIC50 values vary

Q & A

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound may decompose explosively under heat (>200°C). Safety protocols:
  • Thermal Stability Testing : DSC/TGA to identify decomposition thresholds.
  • Ventilated Environments : Use fume hoods during synthesis.
  • Personal Protective Equipment (PPE) : Fire-resistant lab coats and face shields .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial efficacy (e.g., MIC = 32 vs. 64 µg/mL for E. coli) may stem from assay variability (e.g., inoculum size, growth medium). Standardizing protocols (CLSI guidelines) and using reference strains (ATCC) minimize discrepancies .

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